DPP-728 HCl
Overview
Description
DPP-728 Hydrochloride, also known as NVP DPP 728 dihydrochloride, is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, DPP-728 Hydrochloride enhances the levels of these incretin hormones, thereby improving insulin secretion and glucose tolerance .
Mechanism of Action
Target of Action
DPP-728 HCl, also known as NVP 728, is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4, also known as CD26, is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides . It plays a crucial role in glucose metabolism and is a therapeutic target for the treatment of type 2 diabetes .
Mode of Action
NVP 728 inhibits DPP-4 by binding to it, thereby preventing the enzyme from cleaving and inactivating incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) . These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells . By inhibiting DPP-4, NVP 728 increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon release . This results in decreased blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by NVP 728 is the incretin pathway . Incretins, such as GLP-1 and GIP, are hormones that stimulate insulin secretion in a glucose-dependent manner . By inhibiting DPP-4, NVP 728 prevents the degradation of these incretins, leading to increased insulin secretion, decreased glucagon release, and ultimately, reduced blood glucose levels .
Pharmacokinetics
They have a moderate volume of distribution and a half-life that allows for once or twice daily dosing .
Result of Action
The inhibition of DPP-4 by NVP 728 leads to an increase in active incretin levels, which in turn stimulates insulin secretion and inhibits glucagon release . This results in a decrease in blood glucose levels, making NVP 728 an effective treatment for type 2 diabetes . Additionally, NVP 728 has been shown to improve glucose tolerance, increase insulin and GLP-1 levels, augment insulin secretion and GLUT-2 levels, and preserve islet size .
Biochemical Analysis
Biochemical Properties
It displays over 15,000-fold selectivity over DPP-II and a range of proline-cleaving proteases . The interaction between DPP-728 HCl and DPP-IV is characterized by the inhibition of the enzyme, which leads to an increase in the levels of GLP-1 and insulin .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It improves glucose tolerance by increasing GLP-1 and insulin levels . Furthermore, it augments insulin secretion and GLUT-2 levels, which are crucial for glucose transport into cells . This compound also preserves islet size, which is important for maintaining the functional beta-cell mass .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of DPP-IV, leading to an increase in the levels of GLP-1 and insulin . This results in improved glucose tolerance and increased GLUT-2 levels, which facilitate glucose transport into cells . The preservation of islet size by this compound suggests a potential role in maintaining beta-cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reverse new-onset diabetes in nonobese diabetic (NOD) mice when treated for 2, 4, and 6 weeks . This suggests that the effects of this compound can change over time, potentially due to its influence on insulin secretion and GLUT-2 levels .
Metabolic Pathways
This compound is involved in the metabolic pathway related to glucose homeostasis . By inhibiting DPP-IV, it increases the levels of GLP-1 and insulin, which play crucial roles in this pathway .
Subcellular Localization
As a DPP-IV inhibitor, it is expected to localize in the same areas as the DPP-IV enzyme, which is known to be a membrane-associated glycoprotein expressed on lymphocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DPP-728 Hydrochloride involves multiple steps, starting with the preparation of the core pyridinecarbononitrile structure. The key steps include:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Functional Groups: The cyano and amino groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final product is obtained by coupling the pyridinecarbononitrile core with other functional groups under controlled conditions.
Industrial Production Methods: Industrial production of DPP-728 Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large reactors are used to carry out the synthesis in batches, ensuring consistent quality.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: DPP-728 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of DPP-728 Hydrochloride with modified functional groups, which can be further utilized in research and development .
Scientific Research Applications
DPP-728 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of DPP-IV inhibitors and their chemical properties.
Biology: The compound is employed in biological studies to investigate the role of DPP-IV in various physiological processes.
Medicine: DPP-728 Hydrochloride is used in preclinical studies to evaluate its potential as a therapeutic agent for type 2 diabetes mellitus.
Industry: The compound is utilized in the development of new pharmaceuticals targeting DPP-IV for the treatment of metabolic disorders
Comparison with Similar Compounds
- Sitagliptin
- Vildagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
DPP-728 Hydrochloride stands out due to its unique chemical structure and high selectivity for DPP-IV, making it a valuable compound in the study and treatment of metabolic disorders.
Properties
CAS No. |
247016-69-9 |
---|---|
Molecular Formula |
C15H18N6O |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H18N6O/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20)/t13-/m0/s1 |
InChI Key |
VFFZWMWTUSXDCB-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N |
SMILES |
C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl |
Canonical SMILES |
C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NVP-728; DPP-728; NVP-DPP-728; NVP-728; DPP-728; NVP-DPP-728; DPP-728 HCl; DPP-728 dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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